molecular formula C12H18N2O5S B7578460 N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide

N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide

Cat. No.: B7578460
M. Wt: 302.35 g/mol
InChI Key: RABOVEUBYWRWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a sulfamoyl group and a 2-(2-methoxyethoxy)ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the sulfamoyl group and the 2-(2-methoxyethoxy)ethyl chain. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to other functional groups.

    Substitution: The benzamide core can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzamide core.

Scientific Research Applications

N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzoic acid
  • N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylaniline
  • N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylphenylacetamide

Uniqueness

N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S/c1-18-8-9-19-7-6-14-12(15)10-2-4-11(5-3-10)20(13,16)17/h2-5H,6-9H2,1H3,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABOVEUBYWRWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.